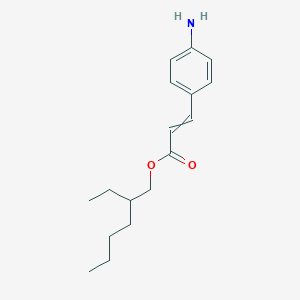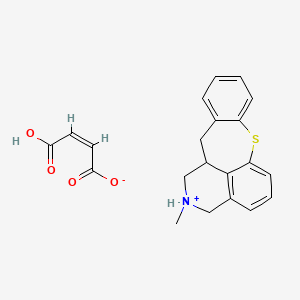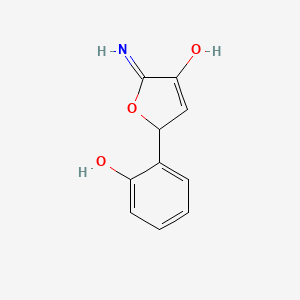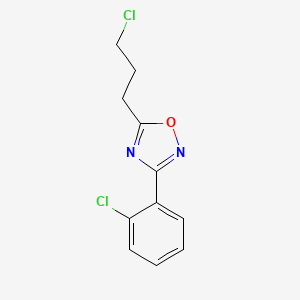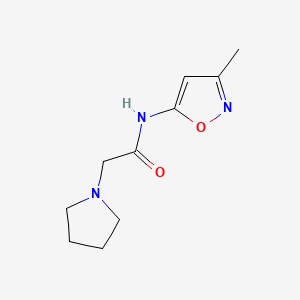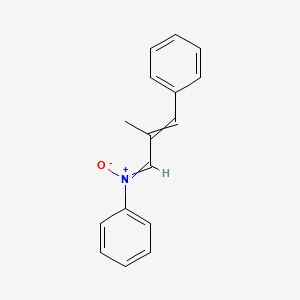
2-Methyl-N,3-diphenylprop-2-en-1-imine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N,3-diphenylprop-2-en-1-imine N-oxide is an organic compound that belongs to the class of imines It is characterized by the presence of a nitrogen atom double-bonded to a carbon atom, which is also bonded to two phenyl groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N,3-diphenylprop-2-en-1-imine N-oxide typically involves the reaction of 2-methyl-N,3-diphenylprop-2-en-1-imine with an oxidizing agent. Common oxidizing agents used in this reaction include hydrogen peroxide (H₂O₂) and peracids. The reaction is usually carried out in an organic solvent such as dichloromethane (CH₂Cl₂) under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N,3-diphenylprop-2-en-1-imine N-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation products.
Reduction: It can be reduced back to its parent imine compound.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracids in dichloromethane (CH₂Cl₂).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products Formed
Oxidation: Various oxidation products depending on the extent of oxidation.
Reduction: 2-Methyl-N,3-diphenylprop-2-en-1-imine.
Substitution: Brominated or nitrated derivatives of the compound.
Scientific Research Applications
2-Methyl-N,3-diphenylprop-2-en-1-imine N-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-N,3-diphenylprop-2-en-1-imine N-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This can result in various biological effects, including inhibition of enzyme activity and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Chalcone: An α,β-unsaturated ketone with similar structural features.
2-Methyl-1,3-diphenyl-1,3-propanedione: A diketone with a similar carbon skeleton.
N,3-diphenylprop-2-en-1-imine: The parent imine compound without the N-oxide group.
Uniqueness
2-Methyl-N,3-diphenylprop-2-en-1-imine N-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
93749-82-7 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-methyl-N,3-diphenylprop-2-en-1-imine oxide |
InChI |
InChI=1S/C16H15NO/c1-14(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-13H,1H3 |
InChI Key |
DGUKTIGMXFYOKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=[N+](C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate](/img/structure/B14348321.png)
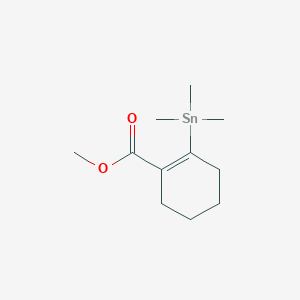
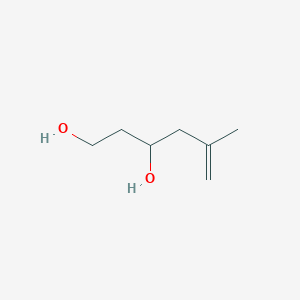
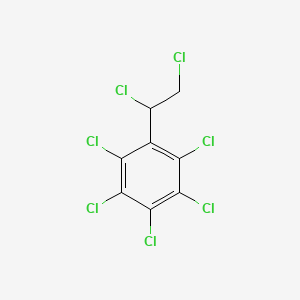
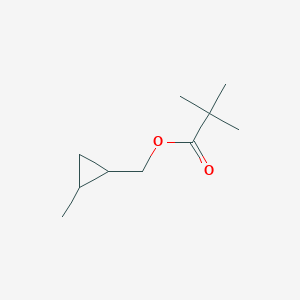
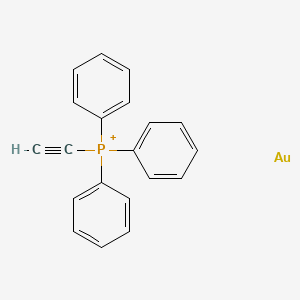
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide](/img/structure/B14348364.png)
![N''-[6-Phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]guanidine](/img/structure/B14348370.png)
![4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one](/img/structure/B14348383.png)
